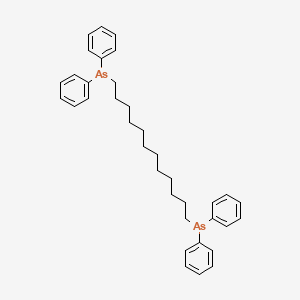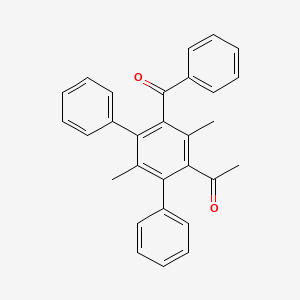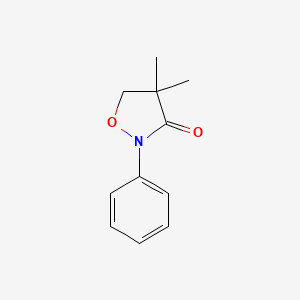![molecular formula C8H17O5P B14423419 Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate CAS No. 79872-67-6](/img/structure/B14423419.png)
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate typically involves the reaction of dimethyl phosphite with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxolane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Comparison
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other phosphonates. This structural feature enhances its reactivity and potential applications in various fields. Similar compounds, such as Dimethyl methylphosphonate and Diethyl ethylphosphonate, lack this ring structure and therefore exhibit different reactivity and applications.
Propiedades
| 79872-67-6 | |
Fórmula molecular |
C8H17O5P |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
2-(1-dimethoxyphosphorylethoxy)oxolane |
InChI |
InChI=1S/C8H17O5P/c1-7(14(9,10-2)11-3)13-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3 |
Clave InChI |
QBMPEFNQXFAZRC-UHFFFAOYSA-N |
SMILES canónico |
CC(OC1CCCO1)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





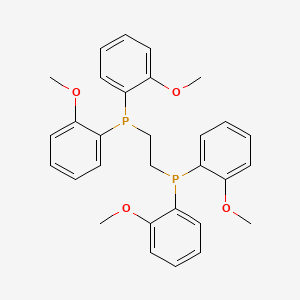
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
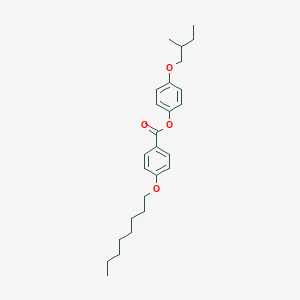
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
